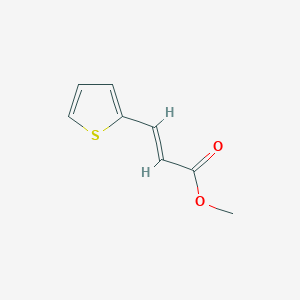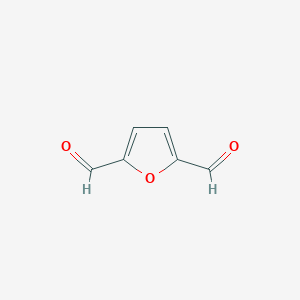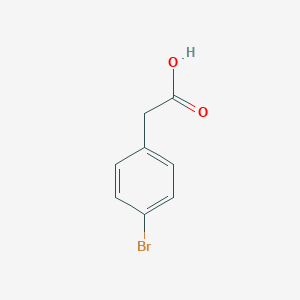
4-溴苯乙酸
概览
描述
Synthesis Analysis
The synthesis of 4-Bromophenylacetic acid derivatives has been achieved through multiple methods, demonstrating the chemical's versatility. For instance, Zhu Yan-lon (2015) described a cost-effective and simple process for synthesizing 4'-Bromobiphenyl-4-carboxylic acid using 4-bromodiphenyl as the starting material through acetylation and haloform reactions, achieving a total yield of up to 95% (Zhu Yan-lon, 2015). Similarly, S. Plaue and D. Heissler (1987) developed a preparation method for 4-(BOC-aminoacyloxymethyl)phenylacetic acids, demonstrating the compound's adaptability in synthesis processes (S. Plaue & D. Heissler, 1987).
Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a related compound, was analyzed by I. Guzei, Alan R. Gunderson, and N. Hill (2010), revealing that the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted relative to the ring, showcasing the electron-withdrawing nature of the bromine atom (I. Guzei, Alan R. Gunderson, & N. Hill, 2010).
Chemical Reactions and Properties
Bromo-Substituted 4-biphenyl acetic acid amides were synthesized by J. Agarwal (2017) through condensation, indicating the compound's reactivity and potential for producing biocidal compounds (J. Agarwal, 2017). This reactivity is further evidenced by the work of P. Deshpande et al. (2008), who utilized microbial hydroxylation for the synthesis of 4-substituted-2,3-dihydrobenzofurans, starting from o-bromophenylacetic acid (P. Deshpande et al., 2008).
Physical Properties Analysis
The physical properties of bromophenylacetic acid derivatives, such as melting and boiling points, are crucial for understanding their behavior in various chemical environments. However, specific studies focusing on the physical properties of 4-Bromophenylacetic acid were not directly found in this search.
Chemical Properties Analysis
The chemical properties of 4-Bromophenylacetic acid derivatives, including reactivity, stability, and interaction with other compounds, play a significant role in their application in chemical synthesis and industrial processes. For example, the synthesis and screening of Bromo-Substituted 4-biphenyl acetamides derivatives by J. Agarwal (2017) emphasize the compound's potential in producing substances with anti-bacterial and anti-fungal activity (J. Agarwal, 2017).
科研应用
合成褪黑激素受体激动剂和钠氢交换化合物
用于微生物对邻溴苯乙酸的羟基化,合成4-取代-2,3-二氢苯并呋喃,进一步用于制备褪黑激素受体激动剂和钠氢交换化合物 (Deshpande et al., 2008)。
CO2电化学还原中的催化活性
与邻溴苯乙酸密切相关的4-硝基苄溴化物,在4-硝基苯乙酸酯的电合成中作为双重催化剂。它在减少CO2和促进CO2的电化学还原中发挥作用 (Mohammadzadeh et al., 2020)。
固相肽合成
衍生物4-(BOC-氨基酰氧甲基)苯乙酸以58-69%的产率制备,用于固相肽合成,突显其在肽化学中的作用 (Plaue & Heissler, 1987)。
药物研究中的代谢产物分析
与相关化合物2C-B中最丰富的代谢产物为4-溴-2,5-二甲氧基苯乙酸。这表明单胺氧化酶(MAO)在其在人体中的代谢中的重要性,这对药物研究和毒理学至关重要 (Kanamori等,2013)。
癌症治疗靶向
一项研究表明,包含卤代苯乙酸的铂(IV)配合物对各种癌细胞系表现出优越的生物活性。具体来说,4-氟苯乙酸在前列腺癌中表现出高效性,4-溴苯乙酸在卵巢癌中表现出高效性 (Aputen et al., 2022)。
苯丙氨酸和酪氨酸的降解
该化合物是假单胞杆菌中苯丙氨酸、酪氨酸和各种芳香胺降解的关键酶,对NADH的活性具有绝对需求。这突显了其在代谢途径中的作用 (Raju et al., 1988)。
有机化学中的催化活性
季铵盐聚(甲基苯乙烯-共-苯乙烯)树脂在有机溶剂/碱性溶液中对4-甲氧基苯乙酸与正丁溴的反应显示出有希望的催化活性 (Wu & Lee, 2001)。
碱性磷酸酶抑制
源自4-溴苯乙酸的化合物显示出潜力作为碱性磷酸酶的有效抑制剂。这在各种疾病和细胞过程中具有治疗意义 (Khan et al., 2015)。
Safety And Hazards
性质
IUPAC Name |
2-(4-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWSWEBLNVACCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062032 | |
| Record name | p-Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenylacetic acid | |
CAS RN |
1878-68-8 | |
| Record name | (4-Bromophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1878-68-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-bromophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromophenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6UT8W6AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

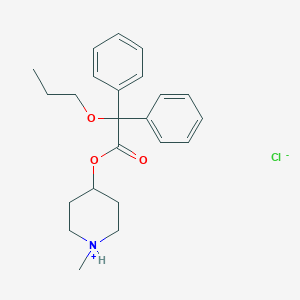


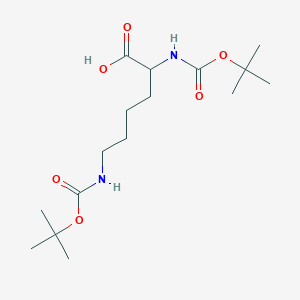
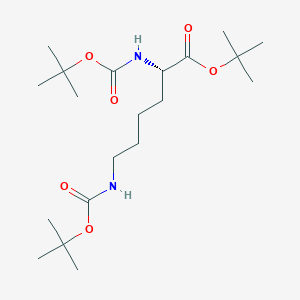
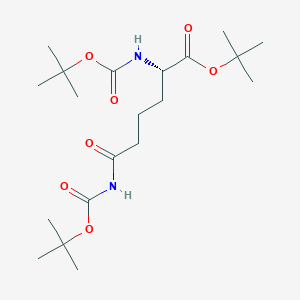
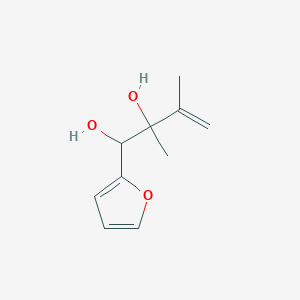
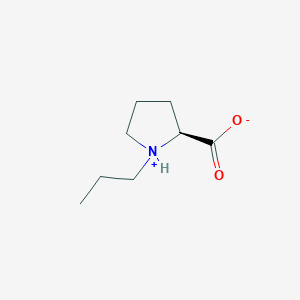
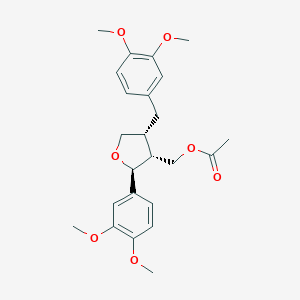
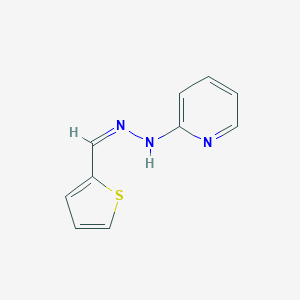
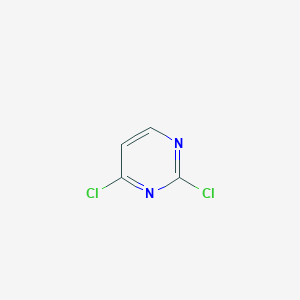
![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)
